Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride
Overview
Description
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is a useful research compound. Its molecular formula is C34H51ClN8O10 and its molecular weight is 767.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorogenic Substrates : It is used in synthesizing fully protected aminoacyl 7-amino-4-methylcoumarin amide (MCA) and preparing specific fluorogenic substrates for enzymes like papain (Alves et al., 1996).
Sensitive Peptide Substrate for Proteases : This compound serves as a highly sensitive peptide substrate for various blood-clotting proteases and trypsin (Kawabata et al., 1988).
Specific Substrate for Various Enzymes : Boc-Ile-Glu-Gly-Arg-MCA acts as a specific substrate for enzymes such as factor Xa, plasma kallikrein, pancreatic and urinary kallikreins, and urokinase (Morita et al., 1977).
Enzyme Hydrolysis Studies : It is used in studying the hydrolysis activities of various enzymes, such as chymotrypsin and trypsin, which are crucial in protease activity research (Edmunds & Pennington, 1982).
Substrate Properties for Transglutaminase Catalysis : The coumarin derivative Z-Glu(HMC)GlyOH, related to this compound, exhibited effective substrate properties for transglutaminase 2-catalyzed hydrolysis and aminolysis (Wodtke et al., 2016).
Assay of Plasmin : Variants of this compound, such as Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA, are used for the specific and sensitive assay of plasmin, an important enzyme in the fibrinolytic system (Kato et al., 1980).
Amidase Activity Estimation : This compound is suggested for the photometric estimation of amidase activity of proteinases, a key aspect in enzyme kinetics (Pozdnev, Rabinovich & Paskhina, 1990).
Assaying Bacterial Endotoxins : Its use in the synthesis of chromogenic substrates is beneficial for assaying bacterial endotoxins, particularly involving the clotting enzyme from horseshoe crabs (Iwanaga et al., 1978).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is a specific, highly fluorogenic substrate for the clotting enzyme Factor Xa (coagulation factor Xa) . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
This compound interacts with Factor Xa in a specific manner. The enzyme cleaves the compound at the arginine (Arg) residue, releasing the 7-amido-4-methylcoumarin (AMC) moiety . The release of AMC results in fluorescence, which can be measured to determine the activity of Factor Xa.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of Factor Xa and, consequently, the rate at which the compound is cleaved. Furthermore, the presence of other molecules, such as inhibitors or activators of Factor Xa, can also influence the compound’s action. The compound is soluble in methanol , suggesting that it may be stable and active in a variety of biological environments.
Biochemical Analysis
Biochemical Properties
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is specifically recognized and cleaved by the enzyme Factor Xa, a key enzyme in the coagulation cascade . The nature of this interaction is enzymatic, where Factor Xa cleaves the compound, leading to the release of a fluorescent product .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Factor Xa. The compound is a specific substrate for Factor Xa, and upon cleavage by the enzyme, it releases a fluorescent product . This mechanism allows it to be used in assays to measure the activity of Factor Xa.
Metabolic Pathways
Its known interaction is with Factor Xa in the coagulation cascade .
Properties
IUPAC Name |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOXUOHQOJPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51ClN8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585097 | |
Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-26-3 | |
Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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